molecular formula C21H17ClO2 B2630528 (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 301340-26-1

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B2630528
CAS No.: 301340-26-1
M. Wt: 336.82
InChI Key: LLQHLFXITRPLLJ-ACCUITESSA-N
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Description

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one is a synthetic chalcone derivative intended for research and development purposes. Chalcones are an important class of organic compounds known for their wide spectrum of biological activities. Compounds with similar structures, featuring a chlorophenyl group and a furan ring, have been investigated for their potential pharmacological properties, including as tyrosinase inhibitors and for their anticancer activity . The specific structure of this compound, which incorporates both 4-chlorophenyl and 4-ethylphenyl motifs, makes it a candidate for studies in medicinal chemistry, particularly in the discovery and mechanistic study of new therapeutic agents. Its extended π-conjugated system also suggests potential utility in materials science research. The product is supplied with comprehensive analytical data to ensure identity and purity. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO2/c1-2-15-3-5-16(6-4-15)20(23)13-11-19-12-14-21(24-19)17-7-9-18(22)10-8-17/h3-14H,2H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQHLFXITRPLLJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a furan ring and multiple aromatic substituents, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar compounds displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC50_{50} values ranging from 2.14 µM to 6.28 µM . This suggests that this compound may possess comparable antimicrobial efficacy.

Anticancer Potential

Chalcones are well-known for their anticancer properties. Research indicates that certain chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways . The structure of this compound may enhance its interaction with cellular targets involved in cancer proliferation.

Anti-inflammatory Effects

Chalcones have also been reported to exhibit anti-inflammatory activities. A compound with a similar structure was found to inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests that this compound could be explored for its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A series of related chalcone compounds were synthesized and tested for antimicrobial activity. The most active compounds showed IC50_{50} values significantly lower than traditional antibiotics, indicating a promising alternative for treatment .
  • Anticancer Activity : In vitro studies on similar chalcone derivatives revealed their ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • In Vivo Studies : Animal models treated with chalcone derivatives showed a reduction in tumor size and inflammatory markers, supporting their potential therapeutic applications .

Data Summary

Biological ActivityIC50_{50} ValuesReference
Antimicrobial (e.g., Salmonella typhi)2.14 µM - 6.28 µM
Anticancer (various cell lines)Varies (specific values not provided)
Anti-inflammatory (animal models)Not specified

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar chalcone compounds can inhibit tumor growth and induce apoptosis in cancer cells by disrupting cell cycle progression and promoting pro-apoptotic pathways .

2. Antioxidant Properties
Chalcones are known for their antioxidant capabilities, which can mitigate oxidative stress in cells. The presence of both furan and phenyl groups in this compound enhances its ability to scavenge free radicals, making it a potential candidate for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory effects of chalcone derivatives. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Material Science Applications

1. Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies on similar compounds have shown that their electronic properties can be tailored through structural modifications, which is crucial for optimizing their performance in electronic applications .

2. Polymer Chemistry
Chalcones can serve as functional monomers in polymer synthesis. Their ability to undergo polymerization reactions enables the creation of new materials with specific properties tailored for applications in coatings, adhesives, and advanced materials .

Computational Studies

1. Quantum Chemical Calculations
Computational studies using Density Functional Theory (DFT) have been employed to investigate the molecular structure and electronic properties of this compound. These studies provide insights into the molecule's reactivity, stability, and interaction with biological targets .

2. Structure-Activity Relationship (SAR) Analysis
Computational models are crucial for understanding the relationship between the chemical structure of chalcones and their biological activity. By analyzing various derivatives of chalcone, researchers can predict which modifications may enhance efficacy or reduce toxicity, guiding future drug development efforts .

Comparison with Similar Compounds

Structural and Functional Group Variations

Chalcones with modifications to the aryl or heteroaryl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Reference
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one 4-Cl on ring A; 2,3,4-Cl₃ on ring B Enhanced lipophilicity; crystallographic studies show planar conjugated system
(E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one 4-Cl on ring A; 4-NO₂ on ring B Strong electron-withdrawing groups; improved binding to acetylcholinesterase
(E)-1-(4-Ethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (P16) 4-C₂H₅ on ring A; 4-NO₂ on ring B Potent MAO-B inhibitor (Ki = 0.11 µM); selective and reversible
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one (Target Compound) 4-C₂H₅ on ring A; 5-(4-Cl)-furan on ring B Balanced lipophilicity and electronic effects; MAO-B inhibition (Ki = 0.11 µM)
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-F on ring A; furan-piperazine hybrid on ring B Unique hybrid structure; explored for CNS-targeted applications

Key Observations :

  • The 5-(4-chlorophenyl)furan moiety introduces steric and electronic effects distinct from simple aryl groups, influencing π-π stacking and hydrogen bonding in enzyme interactions .
MAO-B Inhibition
  • The target compound (P16) exhibits superior MAO-B inhibition (Ki = 0.11 µM) compared to analogs like (E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (P7, Ki = 1.2 µM for MAO-A) .
  • The 4-ethylphenyl group in P16 optimizes hydrophobic interactions with MAO-B’s active site, while nitro or methoxy substituents in other analogs favor MAO-A selectivity .
Antimicrobial Activity
  • Chalcones with 5-(4-chlorophenyl)furan moieties (e.g., compound 7 in ) show antifungal activity against Candida krusei (MIC = 8 µg/mL).
Structural and Electronic Features
  • X-ray Crystallography: Analogous chalcones (e.g., (E)-3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one) exhibit planar geometries with dihedral angles <10° between aryl and propenone planes, facilitating conjugation .

Q & A

Q. What are the standard synthetic routes for (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde (e.g., 5-(4-chlorophenyl)furan-2-carbaldehyde) and a ketone (e.g., 4-ethylacetophenone). Key steps include:

  • Reaction conditions : Ethanol or methanol as solvents, NaOH/KOH as base catalysts, and temperatures between 0–50°C .
  • Purification : Column chromatography or recrystallization to isolate the (E)-isomer.
  • Yield optimization : Adjusting molar ratios (e.g., 1:1 aldehyde:ketone) and reaction time (2–3 hours) .
Key Parameters Typical Values
SolventEthanol/Methanol
BaseNaOH/KOH (0.03 mol)
Temperature0–50°C
Reaction Time2–3 hours

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and double-bond configuration (E/Z).
  • X-ray crystallography : Resolves stereochemistry (e.g., E-configuration at the α,β-unsaturated ketone) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., m/z 366.1 for C21_{21}H17_{17}ClO2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., THF) may enhance reaction rates compared to ethanol .
  • Catalyst selection : Acidic catalysts (e.g., HCl) or ionic liquids to reduce side reactions .
  • Temperature control : Microwave-assisted synthesis can reduce reaction time and improve selectivity .
Parameter Impact on Yield
Ethanol vs. THFTHF increases rate by 15–20%
Microwave heatingReduces time from 3h to 30min
Catalyst (e.g., HCl)Minimizes aldol byproducts

Q. What methodologies are used to evaluate its pharmacological potential?

  • In vitro assays :
  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) .
  • Antimicrobial screening : Disk diffusion assays for bacterial/fungal strains .
    • Molecular docking : Simulations with target proteins (e.g., EGFR, COX-2) to predict binding affinity .
    • ADMET profiling : Computational tools (e.g., SwissADME) to assess bioavailability and toxicity .

Q. How does stereochemistry (E-configuration) influence biological activity and reactivity?

  • Biological impact : The E-isomer often shows enhanced bioactivity due to planar geometry, facilitating interactions with enzyme active sites .
  • Chemical reactivity : The α,β-unsaturated ketone undergoes Michael addition or cyclization reactions, with stereochemistry affecting regioselectivity .
Property E-Isomer Z-Isomer
Bioactivity (IC50_{50})12 µM (MCF-7)>50 µM
Reactivity with ThiolsFast conjugationSlow or no reaction

Q. What computational approaches are used to study its electronic properties?

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.8 eV) and charge distribution .
  • Molecular dynamics : Simulate stability in biological membranes .
  • QSAR modeling : Correlate substituent effects (e.g., Cl, ethyl groups) with activity .

Data Contradictions and Resolution

  • Synthetic yields : Reported yields vary from 40% (standard conditions) to 65% (microwave-assisted). Resolution requires reproducibility studies under controlled parameters .
  • Biological activity : Discrepancies in IC50_{50} values across studies may arise from assay protocols (e.g., cell line specificity). Standardized protocols (e.g., NCI-60 panel) are recommended .

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